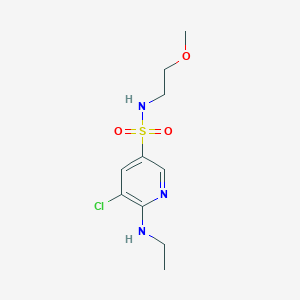
5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of tyrosine kinases, which are involved in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases and inflammatory disorders.
作用機序
5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide selectively inhibits JAK3 by binding to its active site and preventing the phosphorylation of downstream signaling molecules. This leads to the suppression of the immune response and the reduction of inflammation. Unlike other JAK inhibitors, 5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide does not affect JAK1 or JAK2, which are involved in the signaling pathways of other cytokines and growth factors.
Biochemical and Physiological Effects:
5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide has been shown to effectively reduce the levels of several pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of autoimmune diseases and inflammatory disorders. It has also been shown to reduce the proliferation of T cells and B cells, which are involved in the immune response. In clinical trials, 5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide has been shown to improve the symptoms and reduce the disease activity in patients with rheumatoid arthritis and psoriasis.
実験室実験の利点と制限
5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the signaling pathways of cytokines and growth factors. However, its use in lab experiments is limited by its high cost and low solubility in aqueous solutions. It also has a short half-life in vivo, which requires frequent dosing and careful monitoring of the drug concentration.
将来の方向性
There are several potential future directions for the research and development of 5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide. One area of interest is the use of 5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide in combination with other immunosuppressive agents, such as methotrexate, to achieve synergistic effects and reduce the risk of adverse events. Another area of interest is the development of more potent and selective JAK3 inhibitors, which may have improved efficacy and safety profiles. Additionally, the use of 5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide in other autoimmune diseases and inflammatory disorders, such as multiple sclerosis and lupus, is an area of active investigation.
合成法
The synthesis of 5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide involves several steps, including the reaction of 5-chloro-6-(ethylamino)pyridine-3-sulfonamide with 2-methoxyethylamine, followed by the introduction of a chloro group and the final conversion to the sulfonamide. The process is complex and requires careful optimization to achieve high yields and purity.
科学的研究の応用
5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases and inflammatory disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively suppress the immune response by inhibiting the activity of JAK3, which is involved in the signaling pathways of several cytokines, such as interleukin-2, -4, -7, -9, and -15.
特性
IUPAC Name |
5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O3S/c1-3-12-10-9(11)6-8(7-13-10)18(15,16)14-4-5-17-2/h6-7,14H,3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBHBWGMCIOETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)S(=O)(=O)NCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

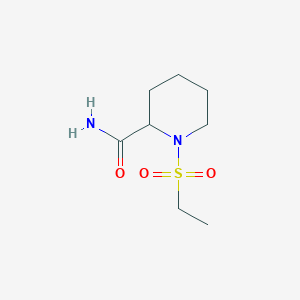
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)
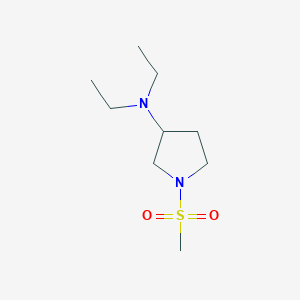
![[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595084.png)
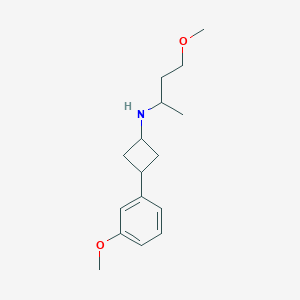
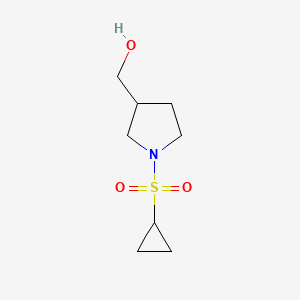


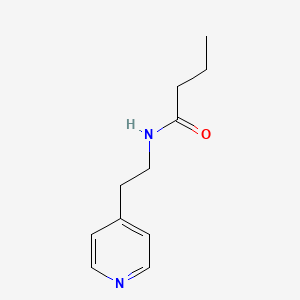

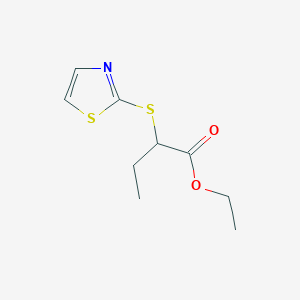
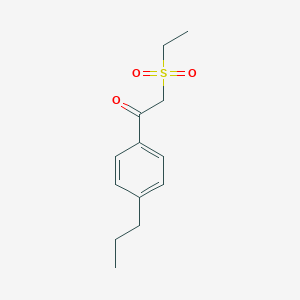
![1H-pyrazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595164.png)
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-ylmethyl)furan-2-carboxylic acid](/img/structure/B7595172.png)